molecular formula C16H16ClF2N B13742109 3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride CAS No. 21165-63-9

3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride

Katalognummer: B13742109
CAS-Nummer: 21165-63-9
Molekulargewicht: 295.75 g/mol
InChI-Schlüssel: LVQRQSCTKFPBSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride is a chemical compound known for its unique structure and properties. It is primarily used in research and experimental applications due to its specific chemical characteristics.

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

Types of Reactions

3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require specific temperatures and solvents to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated compounds, while substitution reactions can introduce various functional groups into the molecule .

Wissenschaftliche Forschungsanwendungen

3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride include other fluorinated phenyl derivatives and azanium compounds. These compounds share structural similarities but may differ in their specific properties and applications .

Uniqueness

What sets this compound apart is its unique combination of fluorinated phenyl groups and the azanium moiety. This combination imparts specific chemical and physical properties that make it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

21165-63-9

Molekularformel

C16H16ClF2N

Molekulargewicht

295.75 g/mol

IUPAC-Name

3,3-bis(3-fluorophenyl)prop-2-enyl-methylazanium;chloride

InChI

InChI=1S/C16H15F2N.ClH/c1-19-9-8-16(12-4-2-6-14(17)10-12)13-5-3-7-15(18)11-13;/h2-8,10-11,19H,9H2,1H3;1H

InChI-Schlüssel

LVQRQSCTKFPBSE-UHFFFAOYSA-N

Kanonische SMILES

C[NH2+]CC=C(C1=CC(=CC=C1)F)C2=CC(=CC=C2)F.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.